![molecular formula C17H19N3O5S B263833 2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)
2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrahydropyrido[2,3-d]pyrimidine derivative that exhibits a diverse range of biological activities, making it a promising candidate for drug design and development.
作用机制
The mechanism of action of 2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is not yet fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione has been found to exhibit a diverse range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in programmed cell death. Additionally, it has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been reported to exhibit antibacterial and antifungal activities by disrupting the cell membranes of microorganisms.
实验室实验的优点和局限性
One of the major advantages of 2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is its diverse range of biological activities, which makes it a promising candidate for drug design and development. Additionally, its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on 2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Additionally, more studies are needed to explore its potential applications in other fields such as agriculture and environmental science. Furthermore, there is a need for the development of more efficient synthesis methods that can improve the yield and purity of this compound.
合成方法
The synthesis of 2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is achieved through a multi-step process. The first step involves the condensation of 2,3,4-trimethoxybenzaldehyde with 2-amino-4-methylthiophenol to form the corresponding Schiff base. This intermediate is then reacted with ethyl acetoacetate in the presence of acetic acid to yield the desired tetrahydropyrido[2,3-d]pyrimidine derivative.
科学研究应用
2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug design and development. It has been shown to exhibit significant anticancer activity by inducing apoptosis in cancer cells. Additionally, it has also been found to possess anti-inflammatory, antibacterial, and antifungal properties.
属性
分子式 |
C17H19N3O5S |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C17H19N3O5S/c1-23-10-6-5-8(13(24-2)14(10)25-3)9-7-11(21)18-15-12(9)16(22)20-17(19-15)26-4/h5-6,9H,7H2,1-4H3,(H2,18,19,20,21,22) |
InChI 键 |
FAVVITPCXLMYFV-UHFFFAOYSA-N |
手性 SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C(=O)N=C(N3)SC)OC)OC |
SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C(=O)N=C(N3)SC)OC)OC |
规范 SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C(=O)N=C(N3)SC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



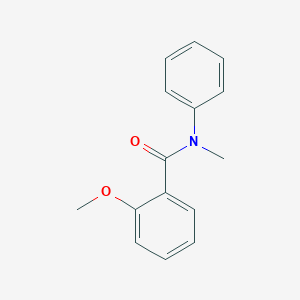
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
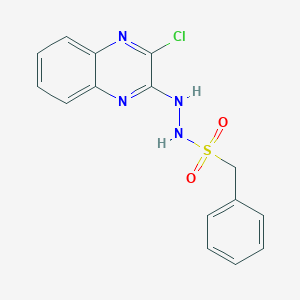
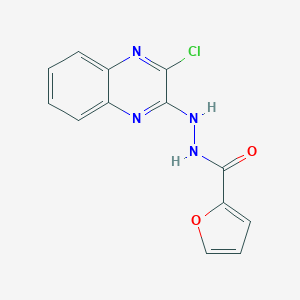
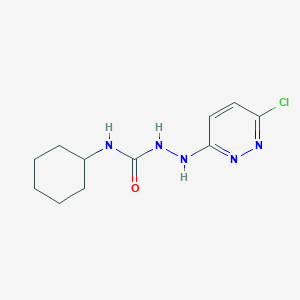

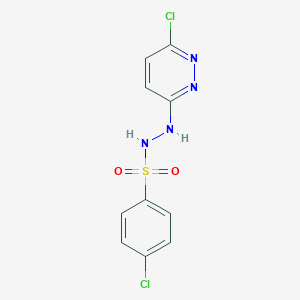
![methyl {[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetate](/img/structure/B263769.png)
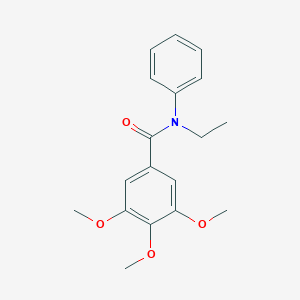
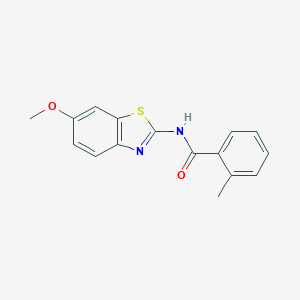
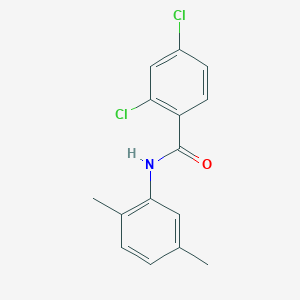
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)

